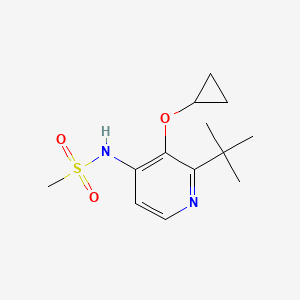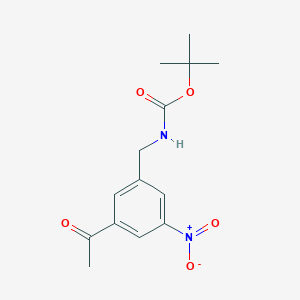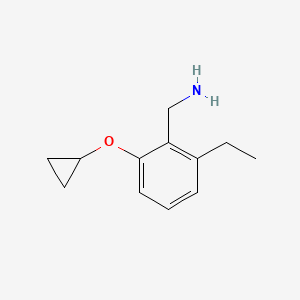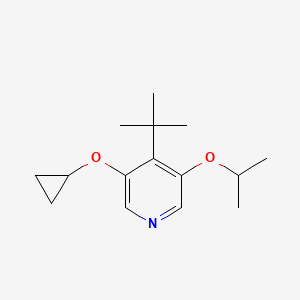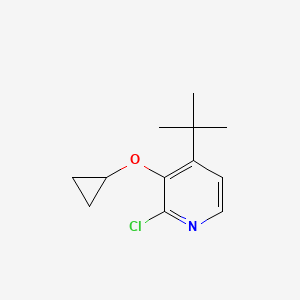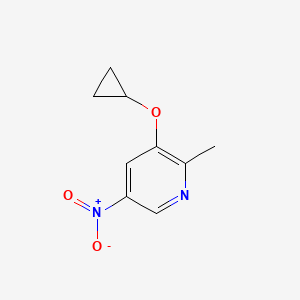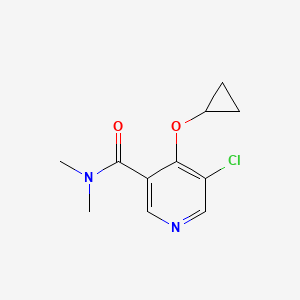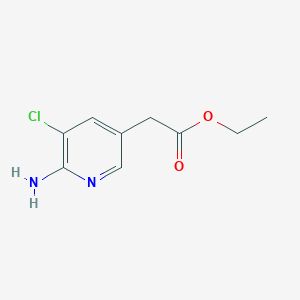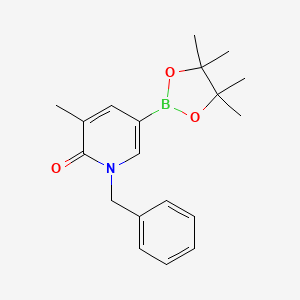
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is characterized by its tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Reaction Conditions: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. The nitro group is typically added via nitration using nitric acid or a nitrating agent.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used. .
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
4-Tert-butyl-3-cyclopropoxy-5-nitropyridine:
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-6-9(14(15)16)11(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
UURZMURNRKXICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CN=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





